Cas no 2679941-47-8 (methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate)
methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate Chemical and Physical Properties
Names and Identifiers
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- 2679941-47-8
- methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate
- EN300-28270926
- methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate
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- Inchi: 1S/C5H11NO3S/c1-9-5(7)4(6)3-10(2)8/h4H,3,6H2,1-2H3/t4-,10-/m0/s1
- InChI Key: XUQRZQQIFASEMR-MFXDVPHUSA-N
- SMILES: [S@](C)(C[C@@H](C(=O)OC)N)=O
Computed Properties
- Exact Mass: 165.04596439g/mol
- Monoisotopic Mass: 165.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 88.6Ų
methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28270926-1g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 1g |
$1785.0 | 2023-09-09 | ||
| Enamine | EN300-28270926-5g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 5g |
$5179.0 | 2023-09-09 | ||
| Enamine | EN300-28270926-10g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 10g |
$7681.0 | 2023-09-09 | ||
| Enamine | EN300-28270926-0.05g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 0.05g |
$1500.0 | 2025-03-19 | |
| Enamine | EN300-28270926-0.1g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 0.1g |
$1572.0 | 2025-03-19 | |
| Enamine | EN300-28270926-0.25g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 0.25g |
$1642.0 | 2025-03-19 | |
| Enamine | EN300-28270926-0.5g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 0.5g |
$1714.0 | 2025-03-19 | |
| Enamine | EN300-28270926-1.0g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 1.0g |
$1785.0 | 2025-03-19 | |
| Enamine | EN300-28270926-2.5g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 2.5g |
$3501.0 | 2025-03-19 | |
| Enamine | EN300-28270926-5.0g |
methyl (2R)-2-amino-3-[(S)-methanesulfinyl]propanoate |
2679941-47-8 | 95.0% | 5.0g |
$5179.0 | 2025-03-19 |
methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate
Introduction to Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate (CAS No. 2679941-47-8)
Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate, a compound with the chemical formula C5H11NO3S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its (2R) and (S) stereochemical configurations, which play a crucial role in its biological activity and potential therapeutic applications. The presence of both an amino group and a methanesulfinyl group makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel drugs targeting various diseases.
The compound's unique structure has garnered attention in recent years due to its potential as a building block in the synthesis of chiral drugs. Chiral drugs are medications that are not mirror images of each other and can have different biological effects despite having the same chemical composition. The stereochemistry of Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate is critical in determining its interactions with biological targets, making it an essential component in the design of enantiomerically pure drugs that exhibit higher efficacy and fewer side effects.
Recent research has highlighted the importance of sulfonamides and their derivatives in medicinal chemistry. The methanesulfinyl group in Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate contributes to its stability and reactivity, making it a valuable precursor for further functionalization. Studies have shown that sulfonamides can act as inhibitors of various enzymes and receptors, which has led to their widespread use in the development of antibiotics, anti-inflammatory agents, and anticancer drugs.
In the context of drug discovery, Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate has been explored as a key intermediate in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in many biological processes, including signal transduction, DNA replication, and protein degradation. Inhibiting specific proteases has been shown to be effective in treating conditions such as cancer, HIV infection, and inflammation. The unique stereochemistry of this compound allows for the precise targeting of protease active sites, enhancing the efficacy of potential drug candidates.
The synthesis of Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and enantiomeric purity. Advances in asymmetric synthesis techniques have made it possible to produce this compound with high stereochemical fidelity, which is essential for its pharmaceutical applications. Techniques such as chiral resolution and enzymatic catalysis have been employed to isolate the desired enantiomer from racemic mixtures.
One notable application of Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate is in the development of novel antibiotics. Antibiotic resistance is a growing concern worldwide, necessitating the discovery of new antibiotics with unique mechanisms of action. The methanesulfinyl group provides a site for further derivatization, allowing chemists to design molecules that can disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. Preliminary studies have shown promising results when this compound is used as a scaffold for antibiotic development.
Another area where Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate shows promise is in the treatment of neurological disorders. Neurotransmitter imbalances are implicated in conditions such as depression, anxiety, and Parkinson's disease. The compound's ability to interact with neurotransmitter receptors has led to investigations into its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
The chemical properties of Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate also make it useful in materials science applications. Its ability to form stable complexes with metal ions has been explored for use in catalysis and sensing technologies. These complexes can be tailored for specific applications by modifying the substituents on the molecule, leading to novel materials with enhanced functionality.
In conclusion, Methyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique stereochemistry and functional groups make it an invaluable intermediate for synthesizing complex molecules with therapeutic applications. Ongoing research continues to uncover new uses for this compound, highlighting its importance in addressing global health challenges.
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